Isomer‑Dependent Biological Target Bias: [1,2‑d] vs [2,1‑f] Scaffolds
The [1,2‑d] pyrrolotriazinone scaffold is associated primarily with antifungal activity, whereas the [2,1‑f] isomer is overwhelmingly exploited as a kinase‑inhibitor template. A comprehensive 2021 review documents that all disclosed pyrrolo[1,2‑d][1,2,4]triazin‑4(3H)‑one derivatives target fungal CYP51 and show MIC values <0.01 μg mL⁻¹ against Candida albicans, including fluconazole‑resistant strains [1]. In contrast, the [2,1‑f] isomer yields CRF1 receptor antagonists (IC₅₀ 5.3 nM), EGFR/HER2 inhibitors, and VEGFR‑2 inhibitors (IC₅₀ 2.3–5.0 nM) [1][2]. This target‑class segregation makes the two isomers non‑interchangeable in discovery programs.
| Evidence Dimension | Primary biological target class by ring‑fusion isomer |
|---|---|
| Target Compound Data | [1,2‑d] isomer: antifungal activity, MIC <0.01 μg mL⁻¹ vs C. albicans |
| Comparator Or Baseline | [2,1‑f] isomer: CRF1 IC₅₀ 5.3 nM; VEGFR‑2 IC₅₀ 5.0 nM |
| Quantified Difference | Different target classes; quantitative comparison not applicable (orthogonal therapeutic areas) |
| Conditions | In vitro MIC (broth microdilution) for antifungal; in vitro binding/functional assays for kinase/GPCR |
Why This Matters
Procurement of the wrong ring‑fusion isomer would direct a discovery program toward an irrelevant target class, wasting resources and delaying hit‑to‑lead progression.
- [1] Maron, M. I.; et al. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Pharmaceuticals 2021, 14 (12), 1275. DOI: 10.3390/ph14121275. View Source
- [2] Shi, J.; et al. Exploration of novel pyrrolo[2,1‑f][1,2,4]triazine derivatives as dual inhibitors of c‑Met/VEGFR‑2. Eur. J. Med. Chem. 2018, 158, 814–831. DOI: 10.1016/j.ejmech.2018.09.032. View Source
